molecular formula C26H31FN4O2S B2683150 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide CAS No. 946244-89-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide

Cat. No.: B2683150
CAS No.: 946244-89-9
M. Wt: 482.62
InChI Key: HJGQXCPSALPFFB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a dimethylaminophenyl group, a phenylpiperazine moiety, and a 2-fluorobenzenesulfonamide core.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31FN4O2S/c1-29(2)22-14-12-21(13-15-22)25(20-28-34(32,33)26-11-7-6-10-24(26)27)31-18-16-30(17-19-31)23-8-4-3-5-9-23/h3-15,25,28H,16-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGQXCPSALPFFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2F)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 4-(dimethylamino)phenyl and 4-phenylpiperazine intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as its role in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing sulfonamide, piperazine, or fluorinated aromatic motifs. Key structural and functional differences are outlined below:

Sulfonamide Derivatives with Piperazine Moieties

Compound Name Key Structural Features Functional Implications Reference
Target Compound 2-fluorobenzenesulfonamide, phenylpiperazine, dimethylaminophenyl Likely CNS activity due to phenylpiperazine; fluorine enhances stability
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-fluorophenyl, tosyl-piperazine Tosyl group may reduce blood-brain barrier penetration vs. phenylpiperazine
4-chloro-N-[2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide Dichlorophenyl-sulfonylpiperazine Increased hydrophobicity may affect solubility; dual sulfonamide groups alter pharmacokinetics

Fluorinated Analogs

Compound Name Fluorine Position Pharmacological Notes Reference
Target Compound 2-fluorobenzenesulfonamide Fluorine improves metabolic resistance and electronic effects
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-fluorobenzenesulfonamide 2-fluorobenzenesulfonamide with pyrimidine Pyrimidine may confer kinase inhibition potential; fluorine retains stability
N-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide 4-fluorophenylpiperazine, benzodioxine Benzodioxine sulfonamide may reduce CNS activity due to increased polarity

Piperazine-Containing Compounds with Varied Substituents

Compound Name Substituents Biological Implications Reference
G500-0482 (N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-4-(propan-2-yloxy)benzamide) Isopropoxybenzamide Increased lipophilicity vs. sulfonamide; may enhance membrane permeability
N-{2-[4-(Dimethylamino)phenyl]-2-hydroxyethyl}-2-fluorobenzenesulfonamide Hydroxyethyl instead of phenylpiperazine Loss of piperazine likely diminishes receptor binding affinity

Key Research Findings

  • Receptor Selectivity : The phenylpiperazine group in the target compound is critical for dopamine D3/D2 receptor interactions, as seen in analogs like G500-0482 . However, substitution with tosyl-piperazine () shifts activity toward peripheral targets due to reduced CNS penetration.
  • Fluorine Effects: Fluorine at the 2-position in benzenesulfonamide enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to non-fluorinated analogs .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-fluorobenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Dimethylamino group : Known for enhancing solubility and biological activity.
  • Phenylpiperazine moiety : Often associated with neuropharmacological properties.
  • Fluorobenzene sulfonamide group : Imparts stability and potential for interaction with biological targets.

The molecular formula is C26H31FN4O2S, and it has been identified with the CAS number 946244-89-9.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : Starting materials include 4-(dimethylamino)phenyl derivatives and 4-phenylpiperazine.
  • Coupling Reaction : These intermediates are coupled under controlled conditions to yield the final product.
  • Purification : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may modulate their activity, leading to diverse pharmacological effects. The specific mechanisms are still under investigation but may involve:

  • Receptor Binding : Potential interactions with neurotransmitter receptors, influencing central nervous system activity.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in critical metabolic pathways.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antitumor Activity : In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines, including glioblastoma and breast adenocarcinoma. For instance, compounds with similar piperazine structures demonstrated IC50 values in the low nanomolar range, indicating potent antiproliferative effects .
    Compound TypeCell Line TestedIC50 (nM)
    Piperazine Derivative AGlioblastoma< 10
    Piperazine Derivative BBreast Adenocarcinoma< 20
  • Neuropharmacological Effects : The dimethylamino group suggests potential activity in modulating neurotransmitter systems, possibly affecting mood and cognition. Studies on related compounds indicate possible anxiolytic or antidepressant properties .
  • Antimicrobial Properties : Some sulfonamide derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to this compound:

  • Case Study 1 : A study investigated a related compound's effects on glioblastoma cells, revealing significant apoptosis induction at nanomolar concentrations.
    "Morphological alterations characteristic of apoptosis were observed, including cell shrinkage and chromatin condensation" .
  • Case Study 2 : Research on piperazine-based compounds indicated their role as potential anxiolytics through receptor modulation in animal models.

Q & A

Q. Q1: What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

A: Synthesis typically involves multi-step organic reactions, including:

  • Nucleophilic substitution to introduce the piperazine ring.
  • Sulfonamide coupling using benzenesulfonyl chloride derivatives under basic conditions (e.g., triethylamine) .
  • Purification via chromatography (normal phase or reverse-phase) to isolate the product with >95% purity .
    Key optimizations include controlling temperature (0–25°C for exothermic steps) and solvent choice (e.g., dichloromethane for sulfonylation) to minimize side reactions .

Q. Q2: How is the compound’s structure confirmed post-synthesis?

A: Methodological validation includes:

  • 1H/13C NMR spectroscopy to verify substituent positions (e.g., dimethylamino protons at δ 2.2–2.5 ppm) .
  • High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
  • X-ray crystallography (if crystalline) to resolve stereochemistry, as seen in analogous piperazine-sulfonamide structures .

Advanced Synthesis and Derivative Design

Q. Q3: How can researchers design derivatives to enhance biological activity?

A: Focus on substituent modifications guided by structure-activity relationship (SAR) studies:

  • Replace the fluorophenyl group with electron-withdrawing groups (e.g., Cl, CF₃) to modulate receptor binding .
  • Modify the piperazine ring (e.g., 4-methylpiperazin-1-yl) to alter pharmacokinetics .
    Synthetic routes for derivatives require iterative optimization, such as adjusting coupling agents (e.g., HATU for amide bonds) .

Q. Q4: What strategies resolve contradictions in reported biological activity data?

A: Discrepancies (e.g., varying IC₅₀ values) are addressed by:

  • Standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Comparative studies with structurally similar compounds (e.g., fluorophenyl vs. dichlorophenyl analogs) to isolate substituent effects .
  • Molecular docking simulations to predict binding modes and validate experimental data .

Biological Activity and Mechanism

Q. Q5: How is the compound’s interaction with biological targets evaluated?

A: Advanced methodologies include:

  • Radioligand binding assays for receptor affinity (e.g., dopamine D3 or serotonin receptors) .
  • Enzyme inhibition studies (e.g., fluorescence-based assays for kinase activity) .
  • In vivo pharmacokinetic profiling to assess bioavailability and metabolic stability .

Q. Q6: What structural features contribute to its potential as a CNS-targeting agent?

A: Key features include:

  • The dimethylamino group , which enhances blood-brain barrier permeability via passive diffusion .
  • The fluorobenzenesulfonamide moiety , which stabilizes interactions with hydrophobic receptor pockets .
  • Piperazine flexibility , allowing conformational adaptation to binding sites .

Analytical and Experimental Challenges

Q. Q7: How are purity and stability ensured during long-term storage?

A: Best practices include:

  • HPLC-UV/ELSD monitoring to detect degradation products (e.g., hydrolysis of sulfonamide bonds) .
  • Storage in argon-sealed vials at –20°C to prevent oxidation .
  • Accelerated stability studies (40°C/75% RH for 1 month) to predict shelf life .

Q. Q8: What analytical techniques resolve spectral overlaps in complex mixtures?

A: Advanced approaches include:

  • 2D NMR (COSY, HSQC) to assign overlapping proton signals .
  • LC-MS/MS for selective ion fragmentation and quantification .

Data Reproducibility and Scalability

Q. Q9: How can batch-to-batch variability in synthesis be minimized?

A: Implement:

  • Automated reactors for precise control of reaction parameters (e.g., temperature, stirring rate) .
  • In-line FTIR monitoring to track reaction progress in real time .
  • Design of experiments (DoE) to identify critical process parameters .

Q. Q10: What steps validate the reproducibility of biological assays?

A: Essential measures include:

  • Internal positive/negative controls in each assay plate .
  • Blinded replicate analysis by independent researchers .
  • Public deposition of raw data (e.g., PubChem BioAssay) for cross-validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.